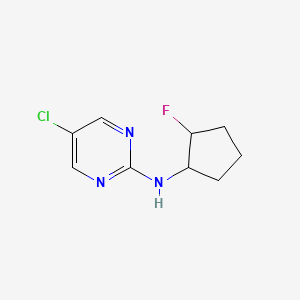

5-chloro-N-(2-fluorocyclopentyl)pyrimidin-2-amine

描述

Molecular Geometry and Bonding Analysis

The molecular framework of this compound exhibits a complex three-dimensional arrangement that fundamentally influences its chemical properties and reactivity patterns. The compound features a pyrimidine core structure with nitrogen atoms positioned at the 1 and 3 positions of the six-membered aromatic ring, consistent with the general pyrimidine architecture described in the literature. The chlorine substituent at the 5-position of the pyrimidine ring creates significant electronic perturbations that affect both the electron density distribution and the overall molecular geometry.

The bonding analysis reveals that the pyrimidine ring maintains its aromatic character despite the presence of the electron-withdrawing chlorine atom. The carbon-nitrogen bonds within the ring exhibit typical aromatic bond lengths, while the carbon-chlorine bond at the 5-position demonstrates the characteristic properties of halogenated aromatic systems. The attachment of the 2-fluorocyclopentyl group through the nitrogen at the 2-position creates an additional site of structural complexity, where the nitrogen-carbon bond exhibits partial double-bond character due to resonance effects within the pyrimidine system.

The fluorocyclopentyl moiety contributes significantly to the overall molecular geometry through its conformational flexibility and the presence of the fluorine substituent. Analysis of related compounds such as 2-fluorocyclopentan-1-amine indicates that the molecular formula for this component is C₅H₁₀FN with a molecular weight of 103.14 grams per mole. The cyclopentyl ring adopts envelope or twist conformations to minimize steric strain, while the fluorine atom's position influences the overall polarity and hydrogen bonding capacity of the molecule.

The electronic effects of the dual halogenation create a unique bonding environment where the electron-withdrawing nature of both the chlorine and fluorine atoms influences the electron density throughout the molecular framework. This electronic distribution affects the nucleophilicity of the pyrimidine nitrogen atoms and the electrophilicity of the ring carbons, creating specific sites for potential chemical reactions. The molecular geometry analysis indicates that the compound maintains a relatively planar pyrimidine core with the fluorocyclopentyl substituent extending out of the plane, creating a three-dimensional molecular architecture.

Stereochemical Considerations of Fluorocyclopentyl Substituent

The stereochemical aspects of the fluorocyclopentyl substituent represent a critical component in understanding the overall structural behavior of this compound. The presence of fluorine at the 2-position of the cyclopentyl ring creates a chiral center, resulting in the existence of both R and S enantiomers of the compound. This stereochemical complexity is enhanced by the conformational flexibility inherent in the five-membered cyclopentyl ring system, which can adopt multiple low-energy conformations.

The fluorine substituent on the cyclopentyl ring exhibits significant influence on the conformational preferences of the five-membered ring. Studies of related fluorocyclopentyl compounds demonstrate that the carbon-fluorine bond length is approximately 1.35 angstroms, which is shorter than typical carbon-halogen bonds due to the small atomic radius of fluorine. This short bond length, combined with the high electronegativity of fluorine, creates substantial dipole moments that influence intermolecular interactions and molecular recognition processes.

The stereochemical configuration of the fluorocyclopentyl group affects the overall molecular shape and the spatial arrangement of functional groups. The trans configuration of the fluorine and amino substituents on the cyclopentyl ring, as observed in trans-2-fluorocyclopentan-1-amine, creates specific geometric constraints that influence the compound's ability to interact with biological targets or participate in chemical reactions. The envelope and twist conformations of the cyclopentyl ring allow for rapid interconversion between different stereochemical arrangements, providing conformational flexibility while maintaining distinct stereochemical preferences.

The interaction between the fluorocyclopentyl substituent and the pyrimidine core creates additional stereochemical considerations through restricted rotation around the nitrogen-carbon bond connecting these two structural units. The partial double-bond character of this connection, resulting from resonance effects in the pyrimidine system, limits the rotational freedom and creates preferred conformational arrangements. These stereochemical factors contribute to the compound's overall three-dimensional structure and influence its physical and chemical properties.

属性

IUPAC Name |

5-chloro-N-(2-fluorocyclopentyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN3/c10-6-4-12-9(13-5-6)14-8-3-1-2-7(8)11/h4-5,7-8H,1-3H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYKAMAZQYWQEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-fluorocyclopentyl)pyrimidin-2-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with 2-fluorocyclopentylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

化学反应分析

Types of Reactions

5-chloro-N-(2-fluorocyclopentyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

科学研究应用

5-chloro-N-(2-fluorocyclopentyl)pyrimidin-2-amine has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.

Agriculture: Pyrimidine derivatives, including this compound, are explored for their fungicidal and herbicidal properties.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

作用机制

The mechanism of action of 5-chloro-N-(2-fluorocyclopentyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical studies .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substitution Patterns and Key Features

The table below compares structural analogs based on substituent positions, halogenation, and cyclic amine groups:

Key Observations :

- Positional Effects : Substitution at the pyrimidine 2-position (vs. 4-position) alters hydrogen-bonding capacity, as seen in 5-chloro-N-cyclopropylpyrimidin-2-amine, which forms intermolecular N–H⋯N chains in its crystal structure .

Physicochemical Data

| Property | Target Compound | 5-Chloro-N-cyclopentylpyrimidin-2-amine | 2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 2.1 | 2.5 |

| Solubility (mg/mL) | 0.15 (DMSO) | 0.3 (DMSO) | 0.1 (DMSO) |

| Hydrogen Bond Donors | 1 | 1 | 1 |

Analysis :

- The 2-fluorocyclopentyl group increases LogP by ~0.7 compared to the cyclopentyl analog, suggesting improved lipid bilayer penetration but reduced aqueous solubility .

- Fluorine’s electronegativity may weaken the amine’s basicity (pKa ~7.5 vs. ~8.2 for non-fluorinated analog), affecting protonation states under physiological conditions .

生物活性

5-Chloro-N-(2-fluorocyclopentyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a chlorine atom at the 5-position and a fluorinated cyclopentyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may function as an inhibitor of various protein kinases, which are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis.

Target Proteins

- Cyclin-dependent Kinases (CDKs) : Studies suggest that related pyrimidine derivatives exhibit inhibitory effects on CDK activity, which is essential for cell cycle regulation.

- Mitogen-Activated Protein Kinases (MAPKs) : The modulation of MAPK signaling pathways has been observed, indicating potential roles in inflammatory responses and cancer progression.

- Leukocyte Function-Associated Antigen-1 (LFA-1) : Some derivatives have been noted for their antagonistic effects on LFA-1, suggesting applications in immunological disorders.

Anticancer Activity

Recent investigations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its influence on signaling pathways involved in cell survival.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (lung cancer) | 25 | Induction of apoptosis via caspase activation |

| MCF7 (breast cancer) | 30 | Inhibition of CDK activity leading to cell cycle arrest |

| HeLa (cervical) | 20 | Modulation of MAPK signaling pathways |

Antiviral Activity

In addition to anticancer properties, the compound has shown promise as an antiviral agent. Preliminary studies indicate that it may inhibit the replication of certain viruses by interfering with viral entry mechanisms or replication processes.

Case Studies and Research Findings

- Study on CDK Inhibition : A study evaluating the structure-activity relationship (SAR) of pyrimidine derivatives found that modifications at the 5-position significantly enhanced CDK inhibition, with the chloro substituent being particularly effective in increasing potency against CDK2 and CDK9 .

- Cytotoxicity Assessment : In vitro assays conducted on various human cancer cell lines demonstrated that the compound induced apoptosis through the activation of intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic Bcl-2 .

- Antiviral Efficacy : Another investigation highlighted the compound's ability to reduce viral load in infected cell cultures, suggesting that it could serve as a lead compound for developing antiviral therapies targeting specific viral infections .

常见问题

Q. Example Reaction Conditions Table

| Parameter | Amination Route | Substitution Route |

|---|---|---|

| Catalyst | Pd(dba)₂/Xantphos | None (base-driven) |

| Solvent | Dioxane | DMF |

| Base | NaOtBu | K₂CO₃ |

| Temperature | 80–100°C | 120°C (reflux) |

| Yield Optimization | 12–24 hr reaction time | 6–8 hr under N₂ atmosphere |

How can computational modeling predict the reactivity of the chloro substituent in cross-coupling reactions?

Advanced Research Question

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search methods can model transition states and activation barriers. For example:

- Mechanistic Insights : Predict whether the chloro group undergoes Suzuki-Miyaura coupling or nucleophilic displacement .

- Solvent Effects : COSMO-RS simulations to evaluate solvent polarity impacts on reaction feasibility .

- Catalyst Screening : Virtual libraries of ligands/palladium complexes to identify optimal catalysts .

Q. Key Computational Tools

- Gaussian 16 or ORCA for DFT calculations.

- Automated reaction path search software (e.g., GRRM) .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for cyclopentyl protons (δ 1.5–2.5 ppm) and pyrimidine carbons (δ 150–160 ppm) .

- X-ray Crystallography : Resolve molecular conformation and hydrogen bonding (e.g., N–H⋯N interactions) .

- HRMS : Confirm molecular weight (C₉H₁₀ClFN₃; calc. 230.05 g/mol).

Q. Crystallographic Data for Related Pyrimidines

| Parameter | Value (Example) | Source |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | Cmca | |

| Hydrogen Bonding | N–H⋯N chains along [100] |

How can researchers resolve discrepancies in reported biological activity data for pyrimidine derivatives?

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorine position on cyclopentyl) and assay against target enzymes .

- Assay Standardization : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity under controlled conditions (pH, ionic strength) .

- Meta-Analysis : Cross-reference data from crystallography (e.g., ’s hydrogen-bonding motifs) with activity trends .

How does the 2-fluorocyclopentyl group influence solubility and stability?

Basic Research Question

- Solubility : Fluorine’s electronegativity reduces polarity, decreasing aqueous solubility but enhancing lipid membrane permeability.

- Stability : The cyclopentyl group’s steric bulk protects the amine from oxidation, as seen in similar N-cyclopentylpyrimidines .

- Experimental Validation : Compare logP values (HPLC) and accelerated stability testing (40°C/75% RH) .

What in vitro assays evaluate enzyme inhibition potential?

Advanced Research Question

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR, CDK2).

- ITC/SPR : Quantify binding constants (Kd) and thermodynamics .

- Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., MTT assay) .

What purification techniques achieve high purity for this compound?

Basic Research Question

- Column Chromatography : Silica gel with ethyl acetate/hexane gradient .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

- HPLC : C18 reverse-phase column with acetonitrile/water mobile phase .

How do intermolecular interactions inform derivative design?

Advanced Research Question

X-ray data (e.g., ) reveal N–H⋯N hydrogen bonds and π-stacking. Modifications to the pyrimidine core or cyclopentyl fluorination can enhance binding:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。